molecular formula C3H7Cl2LiMg B3155660 Isopropylmagnesium chloride-lithium chloride complex CAS No. 807329-97-1

Isopropylmagnesium chloride-lithium chloride complex

Cat. No. B3155660
M. Wt: 145.3 g/mol
InChI Key: DBTNVRCCIDISMV-UHFFFAOYSA-L
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Description

The Isopropylmagnesium chloride-lithium chloride complex is a reagent commonly used in organic synthesis. It is also known as the Turbo Grignard . This complex solution consists of isopropylmagnesium chloride (iPrMgCl) and lithium chloride (LiCl) dissolved in tetrahydrofuran (THF) . The complex plays a crucial role in various chemical transformations due to its unique properties.


Synthesis Analysis

The synthesis of this complex involves the preparation of isopropylmagnesium chloride by reacting isopropyl chloride (CH3CHCl) with magnesium (Mg) in anhydrous ether or THF. The addition of lithium chloride to the resulting Grignard reagent forms the Turbo Grignard complex .


Molecular Structure Analysis

The molecular formula of the Isopropylmagnesium chloride-lithium chloride complex is (CH3)2CHMgCl · LiCl , with a molecular weight of 145.24 g/mol . The complex consists of an isopropylmagnesium chloride unit coordinated with a lithium chloride ion .


Chemical Reactions Analysis

  • I-Mg Exchange : It enables functionalization via I-Mg exchange of unprotected aromatic and heteroaromatic carboxylic acids .

Physical And Chemical Properties Analysis

  • Density : The complex solution has a density of 0.951 g/mL at 25°C .
  • Flash Point : The flash point is -17°C .

Scientific Research Applications

1. Synthesis Applications

Isopropylmagnesium chloride-lithium chloride complex is prominently used in synthetic chemistry. For example, it's used in the magnesiation of weakly activated arenes, facilitating the synthesis of tert-butyl ethyl phthalate (Rohbogner, Wagner, Clososki, & Knochel, 2009). Additionally, this complex plays a role in preparing various organomagnesium compounds via halogen–magnesium exchange reactions, showcasing its versatility in creating diverse chemical structures (Knochel & Gavryushin, 2010).

2. Organic Synthesis and Grignard Reagents

The complex is instrumental in the generation of novel Grignard reagents, which are crucial for organic synthesis. An example is its use in the formation of diethyl-1-magnesium chloride methanephosphonate, which is particularly reactive towards phenylselenium halides and halogens (Coutrot, Youssefi-Tabrizi, & Grison, 1986). This demonstrates the compound's ability to facilitate complex chemical reactions in organic synthesis.

3. Utility in Deprotonation and Nucleophilic Displacement

The isopropylmagnesium chloride-lithium chloride complex is also used in deprotonation studies and nucleophilic displacement. For example, it was used in a study involving the deprotonation of 2,3,5-trihalopyridines, resulting in the synthesis of novel carboxylic acids and 6-iodopyridines, useful for pharmaceutical research (Bobbio & Schlosser, 2001).

4. Educational and Experimental Applications

In educational settings, the isopropylmagnesium chloride-lithium chloride complex serves as a teaching tool in chemistry. It's used in experiments to illustrate the preparation of Grignard reagents via halogen-metal exchange, a method rarely done in research laboratories but crucial for understanding modern organic chemistry (Snider, 2015).

properties

IUPAC Name

lithium;magnesium;propane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.2ClH.Li.Mg/c1-3-2;;;;/h3H,1-2H3;2*1H;;/q-1;;;+1;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBTNVRCCIDISMV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C[CH-]C.[Mg+2].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2LiMg
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesate(1-), dichloro(1-methylethyl)-, lithium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylmagnesium chloride-lithium chloride complex
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Isopropylmagnesium chloride-lithium chloride complex
Reactant of Route 5
Isopropylmagnesium chloride-lithium chloride complex
Reactant of Route 6
Isopropylmagnesium chloride-lithium chloride complex

Citations

For This Compound
194
Citations
K Sekiguchi, T Kimura - Tetrahedron, 2023 - Elsevier
… A method for generating alkynylmagnesium chlorides from 1-chlorovinyl p-tolyl sulfoxides and an isopropylmagnesium chloride–lithium chloride complex (turbo Grignard reagent) has …
Number of citations: 2 www.sciencedirect.com
JM Muñoz, J Alcázar, A de la Hoz, Á Díaz-Ortiz… - Green …, 2012 - pubs.rsc.org
… Two solutions, amine 2 (1.5 equiv) in THF and an isopropylmagnesium chloride lithium chloride complex solution 1.3 M in THF (3 equiv), were pumped at 0.1 mL min −1 (each solution) …
Number of citations: 58 pubs.rsc.org
JA Bogart, HB Lee, MA Boreen, M Jun… - The Journal of Organic …, 2013 - ACS Publications
… Thus, we turned to the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) pioneered by Knochel and co-workers for the metal–halogen exchange reactions. …
Number of citations: 38 pubs.acs.org
K Demkiw, H Araki, EL Elliott, CL Franklin… - The Journal of …, 2016 - ACS Publications
… mL, 5.732 mmol, 1.4 equiv) or 2-bromopyridine (0.55 mL, 5.732 mmol, 1.4 equiv) was added to the reaction mixture followed by isopropylmagnesium chloride–lithium chloride complex (…
Number of citations: 19 pubs.acs.org
TC Malig, A Kumar, KL Kurita - Organic Process Research & …, 2022 - ACS Publications
… Isopropylmagnesium chloride lithium chloride complex solution (3.3 mL, 3.6 mmol, 1.2 equiv) was added while maintaining a positive nitrogen pressure. Next, 2-bromobenzotrifluoride (…
Number of citations: 3 pubs.acs.org
TT Handlovic, T Moreira, A Khan, H Saeed, Y Khan… - C, 2021 - mdpi.com
… an alternative synthetic route to avoid the use of n-butyllithium, as shown in the bottom of Scheme 2, that involves the use of isopropylmagnesium chloride lithium chloride complex (…
Number of citations: 2 www.mdpi.com
Y Qiu, A Fortney, CH Tsai, MA Baker, RR Gil… - ACS Macro …, 2016 - ACS Publications
… The HH furan dimer was converted into the active monomer species by combination with isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl). Both polymerization …
Number of citations: 53 pubs.acs.org
RLY Bao, R Zhao, L Shi - Chemical Communications, 2015 - pubs.rsc.org
… In 2005, Marsden and co-workers 53a reported a copper-catalyzed addition of the isopropylmagnesium chloride–lithium chloride complex to enone in the presence of …
Number of citations: 174 pubs.rsc.org
M Berton, K Sheehan, A Adamo… - Beilstein Journal of …, 2020 - beilstein-journals.org
… The most known example of this class is the isopropylmagnesium chloride–lithium chloride complex (iPrMgCl⋅LiCl), known as turbo Grignard [45]. In addition to being widely cited, …
Number of citations: 7 www.beilstein-journals.org
B Vulović, AP Cinderella, DA Watson - ACS Catalysis, 2017 - cherry.chem.bg.ac.rs
… [1 M] in Et2O (Aldrich), isopropylmagnesium bromide [1 M] in THF (Aldrich), isopropylmagnesium chloride [2 M] in THF (Acros), isopropylmagnesium chloride lithium chloride complex […
Number of citations: 3 cherry.chem.bg.ac.rs

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